molecular formula C18H16N2OS B2476847 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 103966-02-5

4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2476847
CAS No.: 103966-02-5
M. Wt: 308.4
InChI Key: YMUIWYBAUJKUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, reflects its structural components:

  • Benzamide core : A benzene ring substituted with a carboxamide group.
  • 4-Methyl substituent : A methyl group attached to the benzene ring at the para position.
  • Thiazole moiety : A 1,3-thiazole ring linked to the benzamide via an amide bond.
  • 4-(4-Methylphenyl) substituent : A toluene-derived phenyl group attached to the thiazole ring at position 4.

The molecular formula is C₁₇H₁₄N₂OS (molecular weight: 294.4 g/mol), as confirmed by PubChem data. Key synonyms include N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide and 2-benzamido-4-p-tolylthiazole.

Property Value Source
Molecular Formula C₁₇H₁₄N₂OS
Molecular Weight 294.4 g/mol
CAS Registry Number 103966-01-4
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3

Crystallographic Characterization

Crystallographic studies provide critical insights into the compound’s molecular geometry and intermolecular interactions. While specific X-ray diffraction data for this compound are not publicly available, structural analogs (e.g., 3-(4-methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide) reveal recurring patterns.

X-ray Diffraction Studies

In related thiazole-benzamide derivatives, X-ray crystallography has demonstrated:

  • Planar amide groups : The benzamide moiety typically adopts a planar conformation, with the C=O bond oriented anti to the adjacent N–H group.
  • Dihedral angles : The methylphenyl substituents on the thiazole ring exhibit dihedral angles of ~19.4° relative to each other, as seen in analogous compounds.
  • Hydrogen bonding : Intermolecular N–H⋯O hydrogen bonds form chains or dimers, stabilizing the crystal lattice.
Dihedral Angle Analysis of Aromatic Systems

The relative orientations of aromatic rings influence molecular packing and reactivity. In thiazole derivatives, the dihedral angle between the benzamide and thiazole rings often exceeds 10°, minimizing steric hindrance while maintaining conjugation.

Spectroscopic Identification

Spectroscopic techniques validate the compound’s structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While explicit NMR data for this compound are unavailable, extrapolation from structurally similar molecules (e.g., 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide) suggests:

  • Amide proton : A broad singlet at δ 8.0–8.5 ppm (N–H).
  • Aromatic protons : Multiplets in the δ 7.0–7.8 ppm range for both benzamide and toluene-derived rings.
  • Methyl groups : Singlets at δ 2.3–2.5 ppm (4-methylphenyl and thiazole substituents).
  • Thiazole protons : Absence of signals due to the lack of protons on the thiazole ring.
Infrared (IR) Vibrational Mode Correlations

Key IR bands anticipated for this compound include:

Functional Group Wavenumber Range (cm⁻¹) Assignment
C=O (amide) 1650–1680 Stretching vibration
C=N (thiazole) 1540–1560 Stretching vibration
N–H (amide) 3300–3350 Stretching vibration
C–H (aromatic) 3050–3100 Stretching vibrations

These correlations align with published IR data for thiazole-benzamide hybrids.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) would reveal:

  • Molecular ion peak : m/z 294.4 ([M]+·) for the intact molecule.
  • Fragment ions :
    • m/z 165: Loss of the thiazole-4-methylphenyl group.
    • m/z 135: Benzamide fragment (C₇H₅NO).
    • m/z 105: Toluene-derived phenyl group (C₇H₇).

Properties

IUPAC Name

4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-3-7-14(8-4-12)16-11-22-18(19-16)20-17(21)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUIWYBAUJKUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 4-(4-methylphenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Yield
Acidic hydrolysis6M HCl, reflux (12 hr)4-Methylbenzoic acid + 2-Amino-4-(4-methylphenyl)-1,3-thiazole~65%
Basic hydrolysis2M NaOH, 70°C (8 hr)Sodium 4-methylbenzoate + 2-Amino-4-(4-methylphenyl)-1,3-thiazole~58%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis proceeds via deprotonation of water, forming a tetrahedral intermediate that collapses to release the amine .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring and para-methylphenyl groups participate in electrophilic substitutions:

Nitration

Reagents Conditions Position Product
HNO₃/H₂SO₄0–5°C, 2 hrThiazole C-55-Nitro-4-(4-methylphenyl)-1,3-thiazole derivative

Key Observation :
The thiazole’s C-5 position is most reactive due to electron donation from the sulfur atom .

Halogenation

Reagent Product Application
Br₂/FeBr₃5-Bromo-thiazole derivativePrecursor for cross-coupling reactions
Cl₂/AlCl₃4-Chloro-benzamide analogIntermediate for further functionalization

Oxidation Reactions

The methyl groups on the benzamide and phenyl rings show limited reactivity under standard conditions but oxidize under harsh settings:

Reagent Conditions Product Notes
KMnO₄/H₂SO₄100°C, 6 hr4-Carboxybenzamide derivativeLow yield (<20%)
CrO₃/AcOHReflux, 8 hrOxidative cleavage of thiazole ringForms sulfonic acid byproducts

Cross-Coupling Reactions

The thiazole ring’s brominated derivatives enable modern catalytic transformations:

Suzuki-Miyaura Coupling

Substrate Boronic Acid Catalyst Product Yield
5-Bromo-thiazole4-MethoxyphenylPd(PPh₃)₄, K₂CO₃5-(4-Methoxyphenyl)-thiazole analog78%

Applications :

  • Used to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies in drug discovery .

Biological Activity-Related Modifications

Derivatives of this compound exhibit enhanced antimicrobial properties when functionalized:

Modification Biological Activity MIC (µg/mL)
5-Nitro substitutionAntibacterial (S. aureus)8.5
5-Amino substitutionAntifungal (A. niger)12.0

Structure-Activity Trends :

  • Electron-withdrawing groups (e.g., -NO₂) improve antibacterial efficacy.

  • Bulky substituents on the thiazole reduce activity due to steric hindrance .

Coordination Chemistry

The thiazole’s nitrogen and sulfur atoms act as ligands for metal complexes:

Metal Salt Complex Structure Application
CuCl₂Octahedral Cu(II) complexCatalytic oxidation studies
AgNO₃Linear Ag(I) coordinationAntimicrobial agents

Characterization :

  • Confirmed via FTIR (shift in ν(C=N) to lower frequencies) and XRD .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. The compound has shown promising activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 10 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential compared to standard antibiotics like azithromycin (MIC = 40 μg/mL) .

Inflammatory Response Modulation

Research indicates that compounds containing thiazole moieties can modulate inflammatory responses. For example, related thiazole derivatives exhibited significant anti-inflammatory effects in vitro, paving the way for further exploration of this compound in treating inflammatory diseases .

Polymer Chemistry

The unique properties of thiazole compounds have led to their incorporation into polymer matrices for enhanced material performance. The ability of these compounds to act as cross-linking agents or stabilizers in polymers is an area of ongoing research.

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAntibacterial10
Azo-thiazole derivative (similar structure)Antibacterial10
Azo-thiazole derivative (anticancer)RET kinase inhibitorModerate
Thiazole derivativeAnti-inflammatoryNot specified

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests a broader applicability of the compound in developing new antibacterial agents .
  • Cancer Research : In a recent investigation into thiazole-based compounds as RET kinase inhibitors, several derivatives were found to effectively inhibit cell proliferation associated with cancerous growths. Although specific data on this compound is not yet available, its potential as an anticancer agent remains promising based on structural analysis .

Mechanism of Action

The mechanism of action of 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like carbonic anhydrase, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzamide-thiazole hybrids. Key analogues include:

Compound Name Substituents on Thiazole Substituents on Benzamide Key Differences Biological Activity/Notes Reference
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl 2-phenoxy Phenoxy vs. methyl group 129.23% activity in plant growth modulation (p<0.05)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-methylphenyl, 5-phenyl 4-methoxy Additional phenyl group at thiazole 5-position Improved solubility due to methoxy group
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide 2-oxo-chromen-3-yl 4-methyl Chromene ring enhances π-π stacking Potential fluorescence properties
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl, pyridin-3-yl 4-methyl Polar morpholine and pyridine groups Enhanced binding to kinase targets

Physicochemical Properties

  • Solubility: The introduction of methoxy (e.g., ) or morpholinomethyl groups (e.g., ) enhances aqueous solubility compared to the parent 4-methyl derivative.
  • Thermal Stability : Melting points for analogues range from 160–250°C, with higher values observed for halogenated derivatives due to increased molecular symmetry .

Computational and Crystallographic Insights

  • Docking Studies : Sulfonamide derivatives (e.g., 1A–1C) show binding energies of −7.2 to −8.5 kcal/mol against dihydropteroate synthase (DHPS), highlighting the role of sulfonamide-thiazole interactions .
  • Crystal Structures : The anti-conformation of the amide group in 4-methyl-N-(4-methylphenyl)benzamide (I) is conserved across benzamide derivatives, stabilizing intermolecular hydrogen bonds .

Key Research Findings

Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) improve metabolic stability, while electron-withdrawing groups (e.g., nitro, bromo) enhance enzyme inhibition .

Hybrid Scaffolds : Thiazole-triazole-benzamide hybrids (e.g., ) exhibit dual functionality, targeting both hydrophobic pockets and polar active sites in enzymes.

Synthetic Challenges : Lower yields (<80%) for compounds like EMAC2060 and EMAC2061 () highlight steric hindrance from bulky aryl groups as a synthetic limitation .

Biological Activity

4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C18H16N2OSC_{18}H_{16}N_{2}OS and features a thiazole moiety linked to a benzamide structure. The synthesis typically involves coupling reactions that yield the desired compound with high purity. For instance, one method involves the reaction of N-(4-(p-tolyl)thiazol-2-yl)benzamide with various reagents under controlled conditions to achieve the final product .

Structural Characteristics

In the crystal structure of this compound, strong N—H⋯O hydrogen bonds link the molecules into chains, while weak C—H⋯O and C—H⋯π interactions contribute to the overall stability of the crystal lattice . The dihedral angles between the methylphenyl rings indicate a significant degree of steric hindrance, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines.

Case Study: MCF-7 and LoVo Cells

In a comparative study involving MCF-7 (breast cancer) and LoVo (colon cancer) cell lines, this compound showed varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)Notes
This compoundMCF-723.29Moderate activity
This compoundLoVo2.44High activity

These results indicate that while the compound is more potent against LoVo cells, it still retains activity against MCF-7 cells .

The proposed mechanism of action involves induction of apoptosis and cell cycle arrest. Specifically, treatment with this compound resulted in an accumulation of cells in the G0/G1 phase while decreasing S-phase populations in treated cancer cells . This suggests that the compound may interfere with DNA synthesis or repair mechanisms.

Antimicrobial Activity

In addition to anticancer properties, derivatives of thiazole compounds have been screened for antimicrobial activities. Preliminary tests indicated that some analogs exhibit antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide?

Methodological Answer: The synthesis typically involves coupling a 4-methylbenzoyl chloride derivative with a 4-(4-methylphenyl)-1,3-thiazol-2-amine precursor. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea with α-haloketones under acidic or basic conditions .
  • Amide bond formation : Use of coupling agents like DCC (dicyclohexalcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm structure using NMR (e.g., thiazole C-H protons at δ 7.2–7.8 ppm) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure to confirm bond lengths, angles, and packing (e.g., monoclinic P2₁/c space group with Z = 4, as seen in analogous thiazole derivatives) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).
    • HRMS : Confirm molecular ion peak [M+H]⁺ at m/z 349.12 (calculated: 349.14) .
  • Thermal stability : TGA/DSC to determine decomposition temperature (>250°C typical for thiazole benzamides) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus ATCC 29213) and fungal strains (e.g., C. albicans ATCC 90028) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values compared to cisplatin .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or tyrosinase, using staurosporine or kojic acid as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 4-methylphenyl or benzamide positions to modulate lipophilicity (logP) and electron density .
  • In vitro profiling : Compare IC₅₀ values across analogs to identify critical substituents. For example, fluorinated derivatives may improve membrane permeability but reduce solubility .
  • QSAR modeling : Use molecular descriptors (e.g., polar surface area, H-bond acceptors) to correlate structural features with activity. Software like MOE or Schrödinger can predict bioactivity cliffs .

Q. How should researchers resolve contradictory data in biological activity across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 from ATCC) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) to minimize variability .
  • Target validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm the compound’s mechanism (e.g., apoptosis via Bcl-2 suppression) .
  • Structural analogs : Test derivatives to isolate the effect of specific functional groups. For instance, replacing the 4-methyl group with trifluoromethyl may reconcile discrepancies in cytotoxicity .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into active sites (e.g., EGFR kinase domain, PDB ID: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic interactions with DFG motif residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) to rank affinity .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the thiazole N and benzamide carbonyl) using Phase or LigandScout .

Q. How can researchers address low solubility or metabolic instability in preclinical development?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated benzamide) to enhance solubility. Test release kinetics in simulated gastric fluid (pH 1.2) and plasma .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
  • Metabolic profiling : Incubate with liver microsomes (human or rat) and identify major metabolites via LC-MS/MS. Block susceptible sites (e.g., thiazole methyl oxidation) with deuterium or fluorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.